molecular formula C6H6F2N2S B6229558 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine CAS No. 2301258-86-4

4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine

Cat. No.: B6229558
CAS No.: 2301258-86-4
M. Wt: 176.2
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Description

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is a compound that features a unique combination of a difluorocyclopropyl group and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorocyclopropyl group imparts unique chemical properties, such as increased stability and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiazole ring. One common method involves the reaction of a difluorocyclopropane derivative with a thioamide under basic conditions to form the thiazole ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, tetrahydrothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets with high specificity.

    Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluorocyclopropyl)-1,3-thiazole: Lacks the amine group, resulting in different reactivity and biological activity.

    2-(2,2-Difluorocyclopropyl)-1,3-thiazol-4-amine: Positional isomer with potentially different binding properties and reactivity.

    4-(2,2-Difluorocyclopropyl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring, leading to different chemical properties and applications.

Uniqueness

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is unique due to the combination of the difluorocyclopropyl group and the thiazole ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2301258-86-4

Molecular Formula

C6H6F2N2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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